molecular formula C8H9BrClN B595658 5-Bromoindoline hydrochloride CAS No. 15861-32-2

5-Bromoindoline hydrochloride

Cat. No.: B595658
CAS No.: 15861-32-2
M. Wt: 234.521
InChI Key: JKJBSPYKVDWLOG-UHFFFAOYSA-N
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Description

5-Bromoindoline hydrochloride: is a chemical compound with the molecular formula C8H9BrClN. It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: 5-Bromoindoline hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of indole derivatives, which are important in medicinal chemistry .

Biology: The compound is used in biological studies to investigate the effects of brominated indoline derivatives on biological systems. It has been studied for its potential antiproliferative and cytotoxic activities against cancer cell lines .

Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs with anticancer properties .

Industry: The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and other industries .

Mechanism of Action

The mechanism of action of 5-bromoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antiproliferative effects .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBSPYKVDWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724635
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-32-2
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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